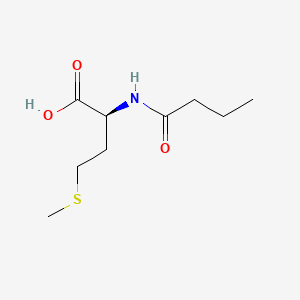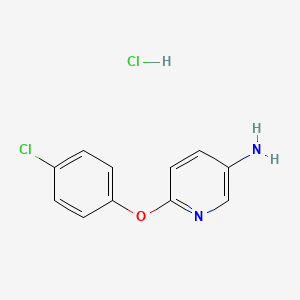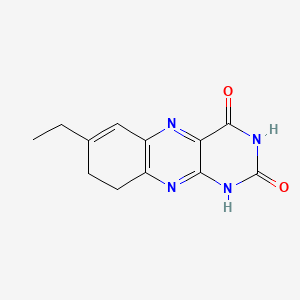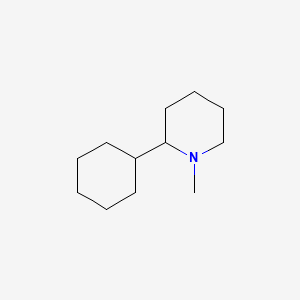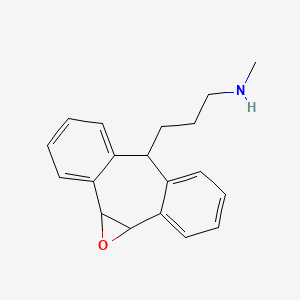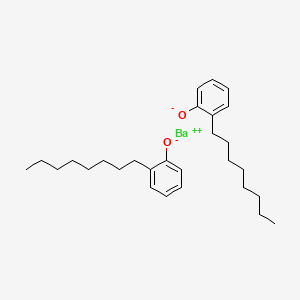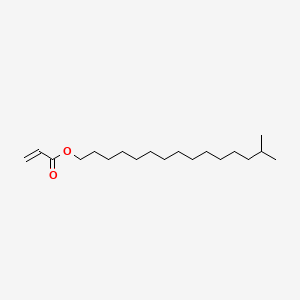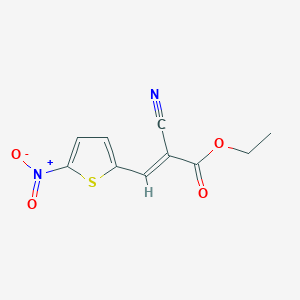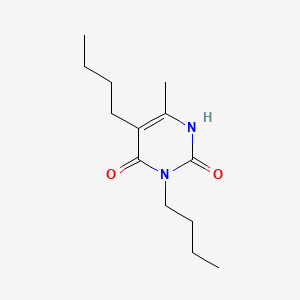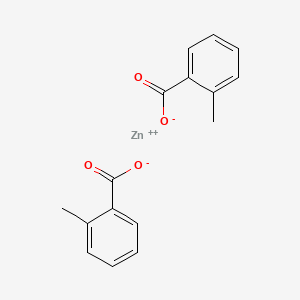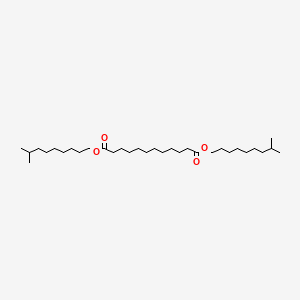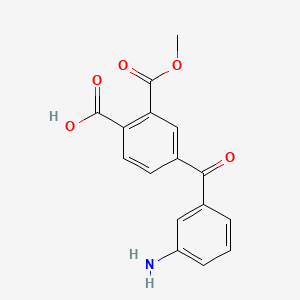
Methyl hydrogen 4-(m-aminobenzoyl)phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl hydrogen 4-(m-aminobenzoyl)phthalate is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol . This compound is known for its unique structure, which includes a phthalate core with an m-aminobenzoyl group attached. It is used in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen 4-(m-aminobenzoyl)phthalate typically involves the esterification of phthalic anhydride with m-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Methyl hydrogen 4-(m-aminobenzoyl)phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalates, aminobenzoates, and quinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl hydrogen 4-(m-aminobenzoyl)phthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of methyl hydrogen 4-(m-aminobenzoyl)phthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the phthalate core.
Methyl hydrogen phthalate: Similar core structure but lacks the m-aminobenzoyl group.
4-(m-Aminobenzoyl)phthalic acid: Similar functional groups but different esterification state.
Uniqueness
Methyl hydrogen 4-(m-aminobenzoyl)phthalate is unique due to its combination of a phthalate core and an m-aminobenzoyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
39973-15-4 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC名 |
4-(3-aminobenzoyl)-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H13NO5/c1-22-16(21)13-8-10(5-6-12(13)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8H,17H2,1H3,(H,19,20) |
InChIキー |
GPIVULLXTGIVCE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


